4-(phenyl-2-thienylmethyl)Pyridine
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Overview
Description
4-(phenyl-2-thienylmethyl)Pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenyl-thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenyl-2-thienylmethyl)Pyridine can be achieved through several methods. One common approach involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, forming 1,4-dihydropyridines, which are then oxidized to yield pyridine derivatives . Another method involves the use of Grignard reagents, where the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF yields substituted pyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(phenyl-2-thienylmethyl)Pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as manganese dioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium or nickel catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the phenyl or thienyl rings, enhancing their chemical and biological properties .
Scientific Research Applications
4-(phenyl-2-thienylmethyl)Pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(phenyl-2-thienylmethyl)Pyridine involves its interaction with specific molecular targets and pathways. For example, in its anticancer applications, the compound may inhibit the activity of certain kinases, leading to the disruption of cancer cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
4-(phenyl-2-thienylmethyl)Pyridine can be compared with other similar compounds, such as:
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds also exhibit antiproliferative activity against cancer cell lines.
Pyridine derivatives: Such as those with antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other pyridine derivatives.
Properties
Molecular Formula |
C16H13NS |
---|---|
Molecular Weight |
251.3 g/mol |
IUPAC Name |
4-[phenyl(thiophen-2-yl)methyl]pyridine |
InChI |
InChI=1S/C16H13NS/c1-2-5-13(6-3-1)16(15-7-4-12-18-15)14-8-10-17-11-9-14/h1-12,16H |
InChI Key |
CEJJXEINFZHWSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=NC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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